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molecular formula C13H9BrF3N B8318761 2-Bromo-6-methyl-4-(4-(trifluoromethyl)phenyl)pyridine

2-Bromo-6-methyl-4-(4-(trifluoromethyl)phenyl)pyridine

Cat. No. B8318761
M. Wt: 316.12 g/mol
InChI Key: SOQHCZARIFARNI-UHFFFAOYSA-N
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Patent
US08183262B2

Procedure details

The title compound was prepared from 6-methyl-4-(4-trifluoromethyl-phenyl)-1H-pyridin-2-one (example A.30 step 1) (118.1 g, 466.4 mmol) and phosphoryl bromide (267.4 g, 933 mmol) according to the general procedure Ia to d preparation of bromides. Obtained as an off-white solid (109.67 g, 74%). MS (ISP) 316.0 [(M+H)+] and 318.0 [(M+2+H)+]; mp 74-76° C.
Quantity
118.1 g
Type
reactant
Reaction Step One
Quantity
267.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
bromides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:7][C:6](=O)[CH:5]=[C:4]([C:9]2[CH:14]=[CH:13][C:12]([C:15]([F:18])([F:17])[F:16])=[CH:11][CH:10]=2)[CH:3]=1.P(Br)(Br)([Br:21])=O>>[Br:21][C:6]1[CH:5]=[C:4]([C:9]2[CH:14]=[CH:13][C:12]([C:15]([F:18])([F:17])[F:16])=[CH:11][CH:10]=2)[CH:3]=[C:2]([CH3:1])[N:7]=1

Inputs

Step One
Name
Quantity
118.1 g
Type
reactant
Smiles
CC1=CC(=CC(N1)=O)C1=CC=C(C=C1)C(F)(F)F
Step Two
Name
Quantity
267.4 g
Type
reactant
Smiles
P(=O)(Br)(Br)Br
Step Three
Name
bromides
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=NC(=CC(=C1)C1=CC=C(C=C1)C(F)(F)F)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 109.67 g
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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